molecular formula C11H7ClN2O2 B1437755 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile CAS No. 263149-10-6

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

Cat. No. B1437755
M. Wt: 234.64 g/mol
InChI Key: QIORUBTUDLGIII-UHFFFAOYSA-N
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Description

“4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile” is a synthetic compound with the CAS Number: 263149-10-6 . It has a molecular weight of 234.64 and its IUPAC name is 4-chloro-7-hydroxy-6-methoxy-3-quinolinecarbonitrile .


Synthesis Analysis

The synthesis of this compound involves a mixture of certain substances and trifluoroacetic acid, which is refluxed in a nitrogen atmosphere for 3 hours . After cooling, the trifluoroacetic acid is removed by rotary evaporation and the oily residue is stirred with ice and water and basified with aqueous ammonia . The resulting suspension is filtered and the solid is washed successively with water, ethyl acetate, and diethyl ether, then dried to give a khaki solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the formula C11H7ClN2O2 . The InChI Code for this compound is 1S/C11H7ClN2O2/c1-16-10-2-7-8 (3-9 (10)15)14-5-6 (4-13)11 (7)12/h2-3,5,15H,1H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a boiling point of 439°C at 760 mmHg . The compound is stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Corrosion Inhibition Properties

Quinoline derivatives, including those related to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, have been studied for their corrosion inhibition properties. Computational studies have focused on the adsorption and corrosion inhibition of novel quinoline derivatives on iron surfaces. These studies reveal insights into the relationship between corrosion inhibition and various global reactivity descriptors, demonstrating the potential effectiveness of these compounds in protecting against corrosion in metals (Erdoğan et al., 2017).

Synthesis and Derivative Formation

Research into the synthesis of quinoline derivatives has yielded insights into creating various compounds, starting from related chemical structures. The findings from these studies contribute to a broader understanding of the synthetic pathways and potential applications of quinoline derivatives in different scientific fields (Gomaa, 2003).

Electrophilicity and Nucleophilicity

The electrophilicity and nucleophilicity of quinoline derivatives, including structures related to 4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile, have been examined. This type of research is crucial for understanding how these compounds interact at a molecular level, which can have implications for their use in various chemical and pharmaceutical processes (Ibrahim & El-Gohary, 2016).

Fluorescent Dye Applications

Some quinoline derivatives exhibit properties that make them suitable as green fluorescent dyes. Their synthesis and characterization have been a subject of study, indicating potential applications in areas like bio-imaging and molecular tagging (Enoua et al., 2012).

Antimicrobial Activity

The antimicrobial activity of quinoline derivatives has been explored, with some compounds showing moderate activities against a range of bacteria and fungi. This area of research is significant for the potential development of new antimicrobial agents (Hagrs et al., 2015).

Chemosensor Applications

Quinoline derivatives have been investigated for their potential use as chemosensors, particularly in detecting metal ions like cadmium. Such applications are important in environmental monitoring and food safety (Prodi et al., 2001).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H332-H335 . The precautionary statements associated with this compound are P261-P280-P305+P351+P338 .

properties

IUPAC Name

4-chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2/c1-16-10-2-7-8(3-9(10)15)14-5-6(4-13)11(7)12/h2-3,5,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIORUBTUDLGIII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621983
Record name 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile

CAS RN

263149-10-6
Record name 4-Chloro-6-methoxy-7-oxo-1,7-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred suspension of 0.54 g of 7-benzyloxy-4-chloro-6-methoxy-quinoline-3-carbonitrile in 10 ml of methylene chloride was cooled to 0° C. To this was added 10 ml of boron trichloride (1M in methylene chloride). The mixture darkened as it warmed to room temperature and a solid precipitated out. After stirring for 1 hour, no further reaction was observed. The solid (unreacted starting material) was filtered off, the remaining solution was cooled to 0° C. and quenched by the dropwise addition of methanol. Following evaporation of the solvent, the residue was dissolved in methylene chloride/methanol/acetone. Purification of this residue was carried out using silica gel chromatography, eluting with a solvent gradient of 1 to 5 percent methanol/methylene chloride, to provide 0.075 g of 4-chloro-7-hydroxy-6-methoxy-quinoline-3-carbonitrile as a yellow solid, dec >245° C.; mass spectrum (electrospray, m/e) M+H 235.2.
Quantity
0.54 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
Reactant of Route 2
4-Chloro-7-hydroxy-6-methoxyquinoline-3-carbonitrile
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Citations

For This Compound
1
Citations
J Fleming - 2019 - researchspace.auckland.ac.nz
Cancer is one of the largest causes of mortality worldwide and is the leading cause of death in New Zealand. Hypoxia is a feature of all cancer types and is defined as a state of reduced …
Number of citations: 0 researchspace.auckland.ac.nz

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